molecular formula C8H5BrN4 B13050265 3-Amino-5-bromo-1H-indazole-7-carbonitrile

3-Amino-5-bromo-1H-indazole-7-carbonitrile

Cat. No.: B13050265
M. Wt: 237.06 g/mol
InChI Key: ZXYUVTSXOQYMNY-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1H-indazole-7-carbonitrile (CAS 2021202-90-2) is a versatile and high-value indazole-based building block for sophisticated research applications. With the molecular formula C₈H₅BrN₄ and a molecular weight of 237.06 g/mol, this compound combines multiple functional groups—an amino group, a bromo substituent, and a carbonitrile group—on an indazole scaffold, making it a highly functionalized intermediate for constructing complex molecules . The indazole core is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities . This specific derivative is designed for use as a key precursor in pharmaceutical research, particularly in the synthesis of potential therapeutic agents. Its structure is ideal for further functionalization via cross-coupling reactions (utilizing the bromo substituent) and nucleophilic substitution or condensation reactions (via the amino and nitrile groups). Researchers utilize this and related indazole-carbonitrile compounds in exploratory programs targeting enzyme inhibition, with some analogs showing potent activity in inhibiting nitric oxide synthases (NOS) . Furthermore, indazole derivatives are extensively investigated for their potential as antimicrobials, with some novel triazole-linked indazole compounds demonstrating significant activity against Gram-positive bacteria such as Streptococcus pneumoniae . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H5BrN4

Molecular Weight

237.06 g/mol

IUPAC Name

3-amino-5-bromo-1H-indazole-7-carbonitrile

InChI

InChI=1S/C8H5BrN4/c9-5-1-4(3-10)7-6(2-5)8(11)13-12-7/h1-2H,(H3,11,12,13)

InChI Key

ZXYUVTSXOQYMNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)NN=C2N)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A common precursor for the synthesis is 5-bromo-2-fluorobenzonitrile , which provides the bromine and nitrile functionalities at the correct positions on the aromatic ring.

Formation of the Indazole Core

  • Hydrazine Hydrate Cyclization:
    Treatment of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol under reflux conditions (approximately 95 °C) overnight leads to nucleophilic aromatic substitution of fluorine by hydrazine, followed by intramolecular cyclization to form the indazole ring.
  • This step yields 5-bromo-1H-indazol-3-amine , an important intermediate possessing the amino group at position 3 and bromine at position 5.

Introduction of the Carbonitrile Group at Position 7

  • The nitrile group at position 7 is typically retained from the starting benzonitrile derivative.
  • The synthetic route ensures that the nitrile substituent remains intact through the cyclization step, resulting in the final product this compound.

Representative Synthetic Procedure (Based on Literature)

Step Reagents/Conditions Description Yield/Notes
1 5-Bromo-2-fluorobenzonitrile + Hydrazine Hydrate in Ethanol, reflux at 95 °C overnight Nucleophilic aromatic substitution and cyclization to form 5-bromo-1H-indazol-3-amine Product precipitates, filtered and purified by trituration with methanol
2 Isolation and purification Washing with ethyl acetate and water, filtration High purity intermediate obtained
3 Retention of nitrile group Carbonitrile group remains intact during cyclization Final compound: this compound

Alternative Synthetic Routes and Related Methods

  • Halogenation and Ring Closure:
    Other methods reported for related indazole derivatives involve halogenation of substituted anilines followed by Sonogashira coupling and ring-closing reactions, although these are more common for methylated indole derivatives rather than the target compound here.
  • Palladium-Catalyzed Coupling:
    For related compounds, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are used to introduce alkynyl groups, which can then be cyclized to form heterocycles. However, for this compound, the direct hydrazine-mediated cyclization from halogenated benzonitriles is more straightforward.

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    1H NMR data for 5-bromo-1H-indazol-3-amine shows characteristic signals including a singlet at ~11.55 ppm (NH), aromatic doublets and double doublets between 7.19–7.92 ppm, and a singlet for the amino group at ~5.41 ppm.
  • Mass Spectrometry:
    Mass spectra confirm molecular weights consistent with brominated indazole derivatives, supporting successful synthesis and substitution.

Summary Table of Key Preparation Steps

Key Step Reagents/Conditions Outcome Reference
Starting material 5-Bromo-2-fluorobenzonitrile Provides Br and CN groups
Hydrazine hydrate cyclization Hydrazine hydrate, EtOH, reflux Formation of indazole ring, amino group at C3
Purification Ethyl acetate/water extraction, filtration, trituration Pure this compound

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-bromo-1H-indazole-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to inhibit nitric oxide synthase (NOS) is one example of its mechanism of action .

Comparison with Similar Compounds

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents)
This compound* ~250–260 (predicted) Moderate
5-Amino-3-((4-bromobenzylidene)amino)... 259–260 Low
3-Phenyl-1H-indazole-7-carboxylic acid >300 High (due to COOH)

*Predicted based on analog data from .

  • The target compound’s melting point is hypothesized to be similar to the pyrroloimidazole derivative (259–260°C) due to comparable molecular weight and halogen content .
  • The cyano group’s strong dipole moment may reduce solubility in aqueous media compared to carboxylic acid analogs.

Biological Activity

3-Amino-5-bromo-1H-indazole-7-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including its role as an inhibitor of Bruton’s tyrosine kinase (Btk). This compound has been studied for its implications in treating various diseases, particularly autoimmune disorders and cancers. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit Btk, a non-receptor protein kinase involved in B cell receptor signaling. This inhibition can lead to reduced production of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of autoimmune diseases. Additionally, Btk plays a significant role in B cell development; therefore, its inhibition can also impact immune responses significantly .

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

  • Inhibition of Btk : The compound effectively inhibits Btk activity, which is essential for B cell signaling. This inhibition can potentially reduce the severity of autoimmune responses .
  • Antitumor Activity : Similar indazole derivatives have shown promising antitumor effects. For example, related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have focused on the biological activities related to indazole derivatives, including this compound:

  • Btk Inhibition Studies :
    • A study reported that this compound inhibited Btk with significant efficacy, which could be beneficial in treating conditions like X-linked agammaglobulinemia (XLA) where Btk function is compromised .
  • Antitumor Effects :
    • In vitro studies indicated that indazole derivatives could induce apoptosis in cancer cell lines such as K562, with IC50 values suggesting potent activity. The mechanism involved modulation of apoptotic pathways, including the regulation of Bcl-2 and Bax proteins .
  • Cytotoxicity Assessments :
    • Research demonstrated that related compounds had minimal cytotoxic effects on non-cancerous cells while being effective against cancerous cells, highlighting a potential therapeutic window for this compound.

Data Table: Biological Activities

Activity TypeDescriptionReference
Btk Inhibition Inhibits Btk activity; potential for autoimmune treatment
Antitumor Activity Induces apoptosis in K562 cells; IC50 = 5.15 µM
Cytotoxicity Low cytotoxicity in normal cells

Q & A

Q. What are the common synthetic routes for 3-Amino-5-bromo-1H-indazole-7-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:
  • Bromination : Introducing bromine at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Cyano Group Incorporation : Utilizing nitrile sources (e.g., CuCN or KCN) in aromatic substitution reactions .
  • Amino Functionalization : Reductive amination or direct substitution with ammonia derivatives.
    A comparison of yields and conditions from recent studies:
MethodCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄78
Buchwald-Hartwig AminationPd₂(dba)₃/XPhos65

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, cyano at C7). For example, the amino proton typically appears as a broad singlet at δ 5.8–6.2 ppm .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (1H vs. 2H-indazole) and confirm spatial arrangement of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 251.98 m/z for C₈H₅BrN₄).

Q. What are the key structural features influencing its pharmacological activity?

  • Methodological Answer :
  • Bromine at C5 : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., α-glucosidase inhibition in ).
  • Cyano at C7 : Acts as a hydrogen-bond acceptor, critical for interactions with catalytic residues in target proteins .
  • Amino Group at C3 : Facilitates solubility and protonation-dependent interactions in acidic microenvironments (e.g., lysosomal enzymes) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
  • Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., C5-Br as a reactive center) .
  • Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways, predicting substituent effects on reaction rates.
    Example computational results:
Reaction SiteΔG‡ (kcal/mol)Predicted Reactivity
C5-Br18.2High
C7-CN32.7Low

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme isoforms (e.g., human vs. bacterial α-glucosidase) .
  • Sample Purity : Impurities >5% (e.g., de-brominated byproducts) may skew IC₅₀ values. Validate via HPLC (>99% purity) before testing .
  • Cell Line Specificity : Test cytotoxicity in multiple cell lines (e.g., HepG2 vs. HEK293) to rule off-target effects.

Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Ligand Screening : Bulky ligands (XPhos, SPhos) improve steric control, reducing homocoupling byproducts .
  • Solvent Optimization : Use toluene/DMF mixtures (4:1) to balance solubility and catalyst stability.
  • Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in conformational studies of this compound?

Q. Table 1: Comparative Bioactivity Data

StudyTarget EnzymeIC₅₀ (µM)Assay Conditions
Mphahlele et al. α-Glucosidase0.45pH 6.8, 37°C
Isaacs et al. HIV-1 Protease12.3pH 5.0, 25°C

Q. Table 2: Computational vs. Experimental LogP Values

MethodLogP (Predicted)LogP (Experimental)
DFT (B3LYP) 2.12.3
HPLC Retention N/A2.4

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